HMPA Exhibits 34% Stronger Cation Solvation than DMPU and 45% Stronger than DMF by Donor Number
HMPA possesses a Gutmann donor number (DN) of 38.8, the highest among common polar aprotic solvents. This value is significantly greater than those of its primary substitutes, DMPU (DN = 28.9) and DMI (DN = 29.3), and nearly double that of DMF (DN = 26.6) [1][2]. This metric is directly correlated with its ability to stabilize reactive cations and accelerate nucleophilic reactions [3].
| Evidence Dimension | Gutmann Donor Number (DN) |
|---|---|
| Target Compound Data | 38.8 |
| Comparator Or Baseline | DMPU (DN = 28.9), DMI (DN = 29.3), DMSO (DN = 29.8), DMF (DN = 26.6) |
| Quantified Difference | HMPA has a DN 9.9 units higher than DMPU (34% increase) and 12.2 units higher than DMF (45% increase) |
| Conditions | Standard calorimetric measurement vs. SbCl₅ |
Why This Matters
This quantitative superiority justifies the procurement of HMPA for reactions where maximum cation stabilization is critical for yield or selectivity, such as in the generation of highly reactive organolithium or samarium(II) species [3].
- [1] J. A. H. Schwöbel, M. A. Fuentes, C. Y. Tang, L. J. Gooßen, and I. Krossing, "A revision of the Gutmann donor numbers of a series of phosphoramides including TEPA," Journal of Molecular Liquids, vol. 203, pp. 107-112, 2015. View Source
- [2] A. B. P. Lever, "Inorganic Electronic Spectroscopy," 2nd ed., Elsevier, 1984. View Source
- [3] P. Knochel, et al. "Preparation and Reactions of Functionalized Organozinc Reagents," in Comprehensive Organic Synthesis, 2nd ed., vol. 1, Elsevier, 2014, pp. 462-489. View Source
